molecular formula C16H19BrN2O4 B1370381 BoC-5-bromo-L-tryptophan CAS No. 75816-20-5

BoC-5-bromo-L-tryptophan

Cat. No.: B1370381
CAS No.: 75816-20-5
M. Wt: 383.24 g/mol
InChI Key: DYUYEAWOUQONRU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BoC-5-bromo-L-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 . It has a molecular weight of 383.24 g/mol .


Synthesis Analysis

The synthesis of L-Tryptophan can be improved by engineering the enzyme Tryptophan Synthase from Escherichia coli . The enzyme can synthesize L-tryptophan with indole and L-serine as substrates . The tryptophan synthase from Pyrococcus furiosus was modified via directed evolution, and the ability of the enzyme to synthesize 5-bromo-L-tryptophan was promoted by modification of the tryptophan synthase β subunit .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 43 bonds; 24 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 Pyrrole .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 383.24 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass is 382.05282 g/mol . The Topological Polar Surface Area is 91.4 Ų . The Heavy Atom Count is 23 .

Scientific Research Applications

1. Neuroscience and Neurochemistry

BoC-5-bromo-L-tryptophan and its analogs have been extensively used in studying brain serotonergic systems. α-Methyl-L-tryptophan (α-MTrp), a derivative of tryptophan, serves as a tracer for studying brain serotonin (5-HT) synthesis rates. The method relies on the unidirectional uptake of α-MTrp and its conversion to 5-HT, providing insights into the control of 5-HT synthesis and its alterations by drugs, as well as understanding disorders like neuropsychiatric conditions (Diksic & Young, 2001).

2. Tryptophan Metabolic Pathways

Research indicates that L-tryptophan (Trp), the precursor of the monoaminergic neurotransmitter serotonin (5-HT), can have effects on behavior and neuroendocrinology through its conversion to 5-HT and other metabolites. The availability of Trp affects 5-HT biosynthesis, particularly in specific brain neurons, and is influenced by factors like acute stress and dietary intake. These findings underscore the importance of Trp metabolic pathways in regulating aggressive behavior, post-stress hormone levels, and possibly other behavioral and physiological responses (Höglund et al., 2019).

3. Microbiota-derived Tryptophan Metabolites

Studies show that tryptophan metabolites produced by gut bacteria, such as indole-3-propionic acid, have beneficial effects on metabolism and inflammation. These metabolites are implicated in reducing intestinal inflammation and improving metabolic health, highlighting the role of tryptophan metabolism in the interaction between diet, gut microbiota, and host health (Galligan, 2018).

4. Tryptophan in Early Development

Research on tryptophan requirements in infants indicates that tryptophan, as a precursor to significant metabolic pathways, plays a crucial role in early development, including its association with sleeping patterns. Establishing the dietary requirements for tryptophan in term infants helps in understanding its role in early growth and development (Huang et al., 2014).

5. Tryptophan and Host-Microbiota Interaction

Tryptophan metabolism by both host cells and gut microbiota generates signaling molecules essential for various physiological functions. The interplay between dietary tryptophan, host metabolism, and microbiota-derived metabolites influences neurodegenerative diseases, immune responses, and intestinal health, making it a crucial area of study (Grifka-Walk et al., 2021).

6. Tryptophan and Mental Health

Tryptophan and its metabolites have been implicated in various aspects of mental health, including mood disorders and depression. The metabolism of tryptophan through pathways like the kynurenine pathway affects mental health by altering neurotransmitter levels, influencing stress responses, and possibly contributing to the onset of depression (Maes et al., 2011).

Safety and Hazards

The safety data sheet for BoC-5-bromo-L-tryptophan suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

BoC-5-bromo-L-tryptophan plays a significant role in biochemical reactions, particularly in the study of protein synthesis and enzyme interactions. It interacts with enzymes such as tryptophan synthase and tryptophan hydroxylase, which are involved in the biosynthesis of tryptophan and its derivatives. The bromine atom in this compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards these enzymes. Additionally, the BoC protecting group helps in stabilizing the compound during synthetic procedures and prevents unwanted side reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of tryptophan-dependent enzymes, leading to changes in the levels of serotonin and other tryptophan metabolites. These changes can impact neurotransmission, immune responses, and cellular growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, altering their activity. Additionally, the BoC group can be selectively removed under mild conditions, allowing for the study of the unprotected form of the compound. This selective deprotection is crucial for investigating the compound’s role in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The BoC protecting group provides stability to the compound, but it can be gradually removed under specific conditions, leading to the formation of 5-bromo-L-tryptophan. Long-term studies have shown that this compound can maintain its activity in vitro and in vivo, but its effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the activity of tryptophan-dependent enzymes and promote the synthesis of serotonin and other metabolites. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for research applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are key regulators of tryptophan metabolism. The presence of the bromine atom can influence the metabolic flux and levels of metabolites, leading to changes in physiological functions such as immune responses and neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported by amino acid transporters and bind to proteins involved in tryptophan metabolism, facilitating its uptake and utilization in biochemical reactions .

Properties

IUPAC Name

(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUYEAWOUQONRU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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